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Sitravatinib's Mechanism and Target Signaling
Pathways
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Cat. No.: S543264

Sitravatinib inhibits a spectrum of tyrosine kinases, with its activity against TAM receptors being

particularly significant for its anti-tumor and immunomodulatory effects.

The following diagram illustrates the key signaling pathways driven by TAM receptors and how sitravatinib

inhibits them to exert anti-tumor effects.
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TAM receptors are activated by ligands like Gas6 and Protein S [1] [2]. This activation triggers downstream
signaling cascades, including PI3K/Akt and MAPK/ERK, which promote cancer cell survival,
proliferation, and resistance to therapy [3] [1] [4]. In the tumor microenvironment, TAM receptor signaling
on macrophages drives polarization towards an immunosuppressive M2-like phenotype and enhances
efferocytosis (the clearance of apoptotic cells), which further suppresses anti-tumor immunity and promotes

tumor growth [5] [2].

Sitravatinib blocks these pro-tumorigenic processes by directly inhibiting TAM receptor kinase activity [6]

[7]. Furthermore, by targeting VEGFR2, it also exerts an anti-angiogenic effect [7].

Experimental Protocols for Key Assays

To evaluate the biological effects of sitravatinib in a research setting, several standard in vitro and in vivo

assays can be employed. The methodologies below are adapted from the search results.
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Cell Viability and Proliferation Assays

e Purpose: To determine the cytotoxic effects of sitravatinib and its ability to restore sensitivity to
chemotherapeutic agents.

e MTT Assay Protocol: Seed cells (e.g., NCI-H460, S1-M1-80) evenly in a plate. The next day, treat
with sitravatinib (e.g., 3 uM) alone or in combination with chemotherapeutic drugs (e.g.,
mitoxantrone, topotecan, SN-38) for a specified period. Add MTT reagent and incubate for 2-4 hours.
Dissolve the resulting formazan crystals with DMSO and measure the absorbance at 570 nm.
Calculate cell viability relative to vehicle-treated controls [8].

¢ CellTiter-Glo 2.0 Assay: Seed cells (e.g., leukemia cell lines, BaF3 cells) in a 96-well plate and treat
with a concentration gradient of sitravatinib for 48-72 hours. Add an equal volume of CellTiter-Glo
reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present,
which indicates metabolically active cells. Use a luminometer to read the signal and generate dose-
response curves to calculate I1Cso values [3].

Analysis of Apoptosis and Cell Cycle

e Purpose: To investigate if growth inhibition by sitravatinib is due to the induction of programmed cell
death or cell cycle arrest.

e Annexin VIPropidium lodide (PI) Staining: Treat cells (e.g., MV4-11, MOLM13) with sitravatinib
for 24-48 hours. Harvest cells, wash with PBS, and resuspend in a binding buffer. Stain with Annexin
V and PI according to the kit manufacturer's instructions. Analyze stained cells using flow cytometry
within 1 hour. Annexin V-positive/Pl-negative cells indicate early apoptosis, while Annexin V/PI-double
positive cells indicate late apoptosis/necrosis [3].

e Cell Cycle Analysis by PI Staining: Treat cells with sitravatinib for 24 hours. Harvest and fix cells in
70% ethanol overnight at -20°C. The next day, wash cells with PBS and treat with RNase A. Stain
cellular DNA with P1 and analyze by flow cytometry. Use software to determine the distribution of cells
in GO/G1, S, and G2/M phases based on DNA content [3].

Western Blot Analysis

e Purpose: To confirm target engagement and study the effect of sitravatinib on downstream signaling
pathways.

¢ Protocol: Treat cells with sitravatinib at desired concentrations and time points. Lyse cells in
Laemmli sample buffer or RIPA buffer. Separate equal amounts of protein by SDS-PAGE and transfer
to a PVDF membrane. Block the membrane with 5% BSA or commercial blocking buffer. Incubate
with primary antibodies (e.g., anti-phospho-FLT3, anti-phospho-AXL, anti-phospho-Akt, anti-phospho-
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ERK, anti-cleaved caspase-3) overnight at 4°C. After washing, incubate with an HRP-conjugated
secondary antibody. Detect bands using an ECL substrate and imaging system. Re-probe the
membrane with antibodies against total proteins (e.g., total Akt, ERK) or loading controls (e.g.,
GAPDH, Actin) to verify equal loading [3] [6].

In Vivo Efficacy Studies

e Purpose: To evaluate the anti-tumor activity of sitravatinib in animal models.

o Xenograft Mouse Model Protocol: Subcutaneously inject immunocompromised mice (e.g., nude or
NSG mice) with cancer cells (e.g., MOLM13, patient-derived xenograft cells). When tumors reach a
measurable size (e.g., ~100-150 mm?), randomize mice into treatment groups. Administer
sitravatinib (dissolved in a vehicle of 5% DMSO, 30% PEG300, 10% Tween 80, and 55% sterile
water) orally at a predetermined dose (e.g., in the range of 20-40 mg/kg) daily. Monitor tumor volume
and body weight regularly. At the end of the experiment, harvest tumors for further analysis (e.g.,
Western blot, immunohistochemistry) [3].

Clinical Pharmacology and Development

Sitravatinib has been evaluated in clinical trials, primarily in solid tumors, providing insight into its human

pharmacokinetics and safety.

Parameter Clinical Data
Recommended Phase 2 Dose 120 mg orally, once dalily [5] [7]
Maximum Tolerated Dose 150 mg daily [7]

Terminal Elimination Half-life (t/  42.1 - 51.5 hours [7]

2)

Common TRAEs (Any Grade) Diarrhea, Fatigue, Hypertension, Nausea [7]

Common Grade =23 TRAEs Occurred in 53.4% of patients; hypertension was a notable event
[7]

Key Combination in Trials Tislelizumab (anti-PD-1 antibody) [5]
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Clinical trials have shown that sitravatinib combined with the immune checkpoint inhibitor tislelizumab
(anti-PD-1) is tolerable and demonstrates clinical activity, including in patients with non-small cell lung

cancer (NSCLC) who were resistant to prior PD-(L)1 therapy [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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